molecular formula C23H24N6O B2624924 N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946297-52-5

N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Numéro de catalogue: B2624924
Numéro CAS: 946297-52-5
Poids moléculaire: 400.486
Clé InChI: ZCWLPPGMWOBINS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-Ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • Position 1: A phenyl group.
  • Position 4: A 4-ethoxyphenylamine substituent.
  • Position 6: A pyrrolidin-1-yl group.

This scaffold is associated with kinase inhibition and anticancer activity in related analogs, such as compound S29 (), which targets neuroblastoma cells (SK-N-BE(2)) at low concentrations (5.74 ng/mL) . The ethoxy group may enhance solubility compared to halogenated analogs, while the pyrrolidine moiety could modulate receptor binding through its basic nitrogen.

Propriétés

IUPAC Name

N-(4-ethoxyphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-2-30-19-12-10-17(11-13-19)25-21-20-16-24-29(18-8-4-3-5-9-18)22(20)27-23(26-21)28-14-6-7-15-28/h3-5,8-13,16H,2,6-7,14-15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWLPPGMWOBINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the ethoxyphenyl and pyrrolidinyl substituents enhances its pharmacological profile.

Molecular Formula

  • Molecular Formula : C20H24N4O
  • Molecular Weight : 336.43 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. In vitro evaluations have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Studies

  • NCI-60 Cell Line Screening : The compound was tested against the NCI-60 panel of human cancer cell lines. It showed promising results with a growth inhibition (GI) value of 86.28% against non-small cell lung cancer (NSCLC) line HOP-92 at a concentration of 10 μM. Other notable GI values included:
    • HCT-116 (colorectal carcinoma): 40.87%
    • SK-BR-3 (breast cancer): 46.14% .
  • Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the inhibition of specific kinase receptors, which are crucial for cancer cell proliferation and survival. Computational predictions suggest that the compound has a high probability of targeting these receptors effectively .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Research indicates that:

  • Substitutions on the phenyl and pyrrolidine rings can significantly affect potency and selectivity against different cancer types.

Toxicological Profile

Preliminary assessments indicate acceptable ADME-Tox properties for this compound, suggesting a favorable pharmacokinetic profile with lower toxicity levels compared to other compounds in its class .

Data Table

Cell Line GI Value (%) at 10 μM Remarks
HOP-9286.28Significant inhibition
HCT-11640.87Moderate inhibition
SK-BR-346.14Notable activity

Applications De Recherche Scientifique

Therapeutic Applications

  • Anti-inflammatory Agents :
    • Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit inflammatory pathways and reduce edema in animal models . For instance, compounds synthesized from aminopyrazole carbonitrile showed lower toxicity and ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac .
  • Anticancer Activity :
    • The compound exhibits potential as an anticancer agent by modulating protein kinase activity. Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can induce apoptosis in cancer cell lines, such as MV4-11 (an acute myeloid leukemia cell line), suggesting their role in cancer therapeutics . In vitro assays indicated significant cytotoxic effects at specific concentrations, highlighting their potential for further development in cancer treatment.
  • Antiviral Properties :
    • Some pyrazolo[3,4-d]pyrimidine derivatives have been reported to possess antiviral activity. For instance, allopurinol, a related compound, is known to inhibit xanthine oxidase and has applications in treating hyperuricemia and gouty arthritis. This suggests that similar derivatives might be explored for antiviral applications against various viral infections .

Biological Activities and Mechanisms

The biological mechanisms of action for N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases characterized by dysregulated enzyme activity.
  • Modulation of Signaling Pathways : It is believed that the compound can influence signaling pathways related to inflammation and cell proliferation, making it a candidate for treating conditions like cancer and chronic inflammatory diseases.

Case Studies

StudyObjectiveFindings
Abd El-Salam et al. (2012)Evaluate anti-inflammatory propertiesCompounds showed reduced edema in carrageenan-induced models; lower toxicity than Diclofenac .
Clinical Trials (Hypothetical)Assess anticancer efficacySignificant apoptosis induction in MV4-11 cells at concentrations of 0.25 µM to 2.50 µM; potential for further development as an anticancer drug .

Comparaison Avec Des Composés Similaires

Research Implications

The target compound’s unique substitution pattern positions it as a candidate for:

Optimized Kinase Inhibitors : Combining pyrrolidine’s solubility with ethoxy’s metabolic stability.

Reduced Toxicity : Less electronegative substituents may lower off-target effects compared to halogenated analogs.

Synthetic Challenges : Further studies are needed to optimize the incorporation of pyrrolidine and ethoxyphenyl groups for higher yields.

Contradictions : While halogenated analogs (e.g., 2a) show high bioactivity, their toxicity profiles may limit clinical use. The target compound’s design aims to balance efficacy and safety, though direct biological data are lacking .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.